molecular formula C16H26N6O12S3 B120944 Adomac CAS No. 142697-76-5

Adomac

Cat. No. B120944
M. Wt: 590.6 g/mol
InChI Key: XHPMJOLFPZNQBZ-OZHVXATGSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adomac is a company specializing in data analysis, machine learning, AI, and predictive modeling . They aim to extract valuable insights and create actionable strategies. They offer services such as data visualization, data cleaning, and machine learning . Adomac Limited also operates in the Chemicals industry, employing 11-20 people and generating revenue between $1M-$5M .

Scientific Research Applications

Climate Dataset Construction

Adomac has been instrumental in the development of climate datasets, such as the CRU TS (Climatic Research Unit gridded Time Series) version 4. This dataset offers a comprehensive climate overview on a global scale, excluding Antarctica, and is crucial for climate research and modeling. It uses advanced interpolation techniques, including angular-distance weighting (ADW), to integrate extensive weather station observations, thereby enhancing traceability and geographical variation in dataset quality (Harris et al., 2020).

Health Monitoring and Fall Detection

Adomac plays a significant role in automatic systems for health monitoring, particularly in detecting falls among the elderly. A framework using spatial-temporal convolutional graph networks (ST-GCN) has been developed, which treats falls as anomalies in activities of daily living (ADLs). This approach enhances the detection of falls without the need for explicit labeling, making it ideal for real-world applications (Galvão et al., 2021).

Alzheimer's Disease Research

In Alzheimer's disease (AD) research, Adomac has been used for comparing amyloid imaging markers in cognitively normal older adults. This comparison between markers like 18F-flutemetamol and 11C-Pittsburgh compound B is crucial for understanding preclinical AD and has significant implications for clinical drug development (Adamczuk et al., 2015).

Bioinformatics and Molecular Analysis

Adomac has contributed to bioinformatics through ADOMA, a tool that modifies ClustalW multiple alignments of nucleotide or protein sequences. This tool aids in simplifying the output of alignments, especially in scenarios with small differences like single nucleotide polymorphisms, and enhances the analysis process in evolutionary biology and biomedical sciences (Zaal & Nota, 2016).

Spacecraft Anomaly Detection

In space technology, Adomac has been used to develop methodologies for detecting and identifying faults in spacecraft reaction wheels. This research involves distinguishing between normal system behavior and anomalies, contributing significantly to the reliability and performance of spacecraft attitude control systems (Omran & Murtada, 2019).

Future Directions

Adomac is focused on the future of technology, particularly the intersection of software development, AI, and data science . They seem to be exploring the challenges and prospects that come with technological advancements .

properties

IUPAC Name

(4-aminocyclopent-2-en-1-yl)-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethyl]-methylsulfanium;hydrogen sulfate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N6O4S.2H2O4S/c1-27(8-3-2-7(17)4-8)16(25)12-10(23)11(24)15(26-12)22-6-21-9-13(18)19-5-20-14(9)22;2*1-5(2,3)4/h2-3,5-8,10-12,15-16,23-25H,4,17H2,1H3,(H2,18,19,20);2*(H2,1,2,3,4)/q+1;;/p-1/t7?,8?,10-,11+,12-,15+,16?,27?;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPMJOLFPZNQBZ-OZHVXATGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C1CC(C=C1)N)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](C1CC(C=C1)N)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adomac

CAS RN

142697-76-5
Record name S-(5'-Deoxy-5'-adenosyl)-1-ammonio-4-(methylsulfonio)-2-cyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142697765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adomac
Reactant of Route 2
Adomac
Reactant of Route 3
Adomac
Reactant of Route 4
Adomac
Reactant of Route 5
Adomac
Reactant of Route 6
Adomac

Citations

For This Compound
43
Citations
YQ Wu, PM Woster - Biochemical pharmacology, 1995 - Elsevier
… Our group recently described the synthesis and biological evaluation of AdoMac (Fig. l), a … AdoMac has the potential to exist in four distinct diastereomeric forms arising from chirality …
Number of citations: 17 www.sciencedirect.com
J Guo, YQ Wu, D Rattendi, CJ Bacchi… - Journal of medicinal …, 1995 - ACS Publications
… of AdoMac (3, Figure 1), a potent, enzyme activated irreversible inhibitor of AdoMet-DC.10 AdoMac … As an extension of our studies involving AdoMac, the aminoxy cogener AdoMao (4, …
Number of citations: 35 pubs.acs.org
YQ Wu, PM Woster - Bioorganic & medicinal chemistry, 1993 - Elsevier
… Thus, the thioether analogue corresponding to AdoMac, and the corresponding dihydro derivative (H 2 -AdoMac), reversibly inhibit the enzyme. AdoMac was resolved into its four pure …
Number of citations: 32 www.sciencedirect.com
Y Wu, PM Woster - Journal of medicinal chemistry, 1992 - ACS Publications
… Due to the similarity between thelatent electrophile produced during substrate-dependent inactivation and that produced by interaction of AdoMet-DC with 3, we postulate that AdoMac …
Number of citations: 34 pubs.acs.org
JQ Guo, YQ Wu, WL Farmer, KA Douglas… - Bioorganic & Medicinal …, 1993 - Elsevier
… In particular, compound 5 (AdoMac) inhibits the growth of … Compound 5, also known as AdoMac, has been shown to act as … AdoMac, 5, was synthesized as a mixture of the lR,4S and lR,…
Number of citations: 3 www.sciencedirect.com
YQ Wu, T Lawrence, JQ Guo, PM Woster - Bioorganic & Medicinal …, 1993 - Elsevier
… When evaluated against the human form of AdoMet-DC, the pure diastereomeric forms of AdoMac exhibited KI values ranging between 10.7 and 62.7 PM. However, in this case, the cis-…
Number of citations: 1 www.sciencedirect.com
YQ Wu - 1993 - search.proquest.com
… The thioether precursor 49 and the saturated cogener of AdoMac, 51, which do … The proposed inhibitor 50 (AdoMac) will be synthesized as a mixture of diastereomers using a …
Number of citations: 0 search.proquest.com
PM Woster - Polyamine Drug Discovery, 2011 - books.google.com
… 34–37 The first of these analogs, AdoMac 19, was synthesized as … AdoMac, 19, as a mixture of two diastereomers. Subsequently, the synthesis of the four pure diastereomers of AdoMac …
Number of citations: 6 books.google.com
GA Freeman, JL Rideout, WH Miller… - Journal of medicinal …, 1992 - ACS Publications
… AdoMac) was prepared and evaluated as an irreversible inhibitor of S-adenosylmethionine decarboxylase (AdoMet-DC). AdoMac … the peak coeluting with AdoMac, and a corresponding …
Number of citations: 69 pubs.acs.org
MA Khomutov, J Weisell, M Hyvönen, TA Keinänen… - Biochemistry …, 2013 - Springer
… Third group of hydroxylamine containing inhibitors of AdoMetDC is derived from AdoMac by the substitu tion of the amino group in the cyclopentene cycle to the aminooxy group (Table 1…
Number of citations: 8 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.